![molecular formula C20H17F3N2O4S2 B2537180 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896679-19-9](/img/structure/B2537180.png)

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

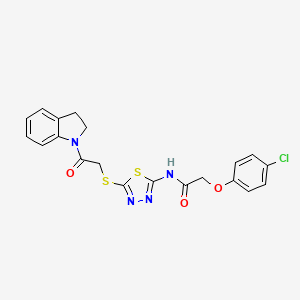

The compound is a derivative of thiazole, a class of heterocyclic compounds that exhibit a wide range of biological activities . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Synthesis Analysis

The synthesis of such compounds often involves the use of substituted thiazoles. The substituents on the thiazole ring can greatly affect the biological outcomes . The synthesis process often involves complex chemical reactions and the use of various reagents .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3, respectively . The molecular structure of this compound would be influenced by the trifluoromethyl group on the phenyl ring and the dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the thiazole core and the various substituents. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of this specific compound would be influenced by its particular substituents.Scientific Research Applications

1. Antimicrobial and Antiproliferative Properties

A study by (Irshad et al., 2018) focused on the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives. The research revealed that these compounds demonstrate moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) and good activity against lipoxygenase enzyme. They also showed promising antimicrobial and hemolytic activities.

2. Enzyme Inhibitory Potential

Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. Their research indicated significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

3. Potential in Treating Glaucoma

Graham et al. (1989) synthesized derivatives of benzo[b]thiophene-2-sulfonamide, finding some to be potent ocular hypotensive agents, suggesting their utility in glaucoma treatment (Graham et al., 1989).

4. Reactivity Investigation for Antimalarial and COVID-19 Drugs

Fahim and Ismael (2021) conducted a reactivity investigation of sulfonamides for potential antimalarial activity. They also explored these compounds for treating COVID-19, demonstrating their multifaceted pharmaceutical applications (Fahim & Ismael, 2021).

Safety and Hazards

Future Directions

Thiazoles and their derivatives have been the subject of extensive research due to their diverse biological activities. Future research may focus on exploring new synthetic routes, investigating their mechanisms of action in more detail, and evaluating their therapeutic potential in various disease contexts .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, and the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known to have diverse biological activities, which suggests they may have varied pharmacokinetic properties depending on their specific structure .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .

Properties

IUPAC Name |

N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4S2/c21-20(22,23)14-3-1-13(2-4-14)19-25-15(12-30-19)7-8-24-31(26,27)16-5-6-17-18(11-16)29-10-9-28-17/h1-6,11-12,24H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJSCHRUFKSMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)

![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2537098.png)

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)

![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-thienylmethyl)amine](/img/structure/B2537100.png)

![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)